2-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide
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Overview
Description
2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE is a complex organic compound with the molecular formula C20H17Cl3N4OS and a molecular weight of 467.808 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and a trichloroethyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with trichloroacetyl chloride under controlled conditions to form the trichloroethyl intermediate. This intermediate is further reacted with a suitable amine to introduce the carbothioyl group, followed by acetylation to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted trichloroethyl derivatives.
Scientific Research Applications
2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-PH-N-(2,2,2-TRICHLORO-1-(((4-TRITYLANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE
- 2-PH-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE
- 2-PH-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE
Uniqueness
What sets 2-PH-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE apart from similar compounds is its unique combination of a quinoline moiety and a trichloroethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H17Cl3N4OS |
---|---|
Molecular Weight |
467.8 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C20H17Cl3N4OS/c21-20(22,23)18(26-16(28)12-13-6-2-1-3-7-13)27-19(29)25-15-10-4-8-14-9-5-11-24-17(14)15/h1-11,18H,12H2,(H,26,28)(H2,25,27,29) |
InChI Key |
YZBWADVUVUNZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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